molecular formula C19H20N2O6S B479732 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 502878-93-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B479732
CAS No.: 502878-93-5
M. Wt: 404.4g/mol
InChI Key: RFXFKRUQDNMIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: is a complex organic compound that features a benzisothiazole ring system fused with an acetamide group and a dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves the following steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized by cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzisothiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Ethyl Side Chain: The final step involves the alkylation of the benzisothiazole-acetamide intermediate with 3,4-dimethoxyphenylethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzisothiazole ring, potentially converting it to a dihydrobenzisothiazole derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzisothiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Industry

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to its combination of a benzisothiazole ring with an acetamide group and a dimethoxyphenyl ethyl side chain. This unique structure imparts specific chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-26-15-8-7-13(11-16(15)27-2)9-10-20-18(22)12-21-19(23)14-5-3-4-6-17(14)28(21,24)25/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXFKRUQDNMIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.